Talaroflavone

Beschreibung

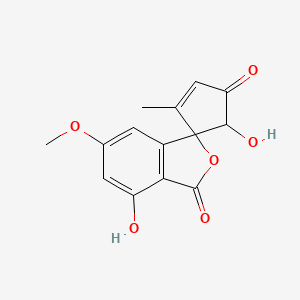

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H12O6 |

|---|---|

Molekulargewicht |

276.24 g/mol |

IUPAC-Name |

5',7-dihydroxy-5-methoxy-3'-methylspiro[2-benzofuran-3,4'-cyclopent-2-ene]-1,1'-dione |

InChI |

InChI=1S/C14H12O6/c1-6-3-10(16)12(17)14(6)8-4-7(19-2)5-9(15)11(8)13(18)20-14/h3-5,12,15,17H,1-2H3 |

InChI-Schlüssel |

ISNKGHIHBITAEG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=O)C(C12C3=C(C(=CC(=C3)OC)O)C(=O)O2)O |

Herkunft des Produkts |

United States |

Occurrence and Isolation Methodologies of Talaroflavone

Fungal Bioprospecting for Talaroflavone

Fungal bioprospecting involves the systematic search for and isolation of bioactive compounds from fungal species. This approach has been highly successful in identifying novel natural products, including this compound.

Talaromyces Species as a Biosynthetic Origin of this compound

The genus Talaromyces is recognized for its diverse metabolic capabilities, with several species identified as producers of bioactive compounds. This compound has been successfully isolated from Talaromyces flavus cdnsciencepub.comcdnsciencepub.com. Studies investigating Talaromyces species have highlighted their importance in the discovery of secondary metabolites, with various species found to inhabit terrestrial, aquatic, and atmospheric environments, playing roles in nutrient cycling and producing compounds with medical significance peerj.comingentaconnect.com.

Alternaria Species as a Source of this compound

The genus Alternaria is a well-established source of numerous secondary metabolites, including this compound smolecule.comnih.gov. Alternaria species are cosmopolitan fungi, widely distributed in soil and organic matter, and encompass saprophytic, endophytic, and pathogenic lifestyles nih.govresearchgate.net. This compound has been isolated from various Alternaria species, including those identified as endophytes from desert plants, where it was found alongside other phenolic compounds researchgate.netrsc.org. Research has also explored metabolites from Alternaria alternata, investigating their potential as inhibitors of human immunodeficiency virus frontiersin.org.

Other Fungal Genera in this compound Discovery

While Alternaria and Talaromyces are the primary fungal genera explicitly linked to the discovery and isolation of this compound in the reviewed literature, the broader field of fungal bioprospecting is vast. The continuous discovery of new fungal species and their metabolites suggests that this compound or related compounds might potentially be found in other fungal genera in the future fems-microbiology.orgrewild.orgdannyhaelewaters.comnih.gov. However, current scientific literature predominantly implicates Alternaria and Talaromyces in the biosynthesis and isolation of this compound.

Advanced Isolation Techniques for this compound

The isolation and purification of this compound from complex fungal extracts require sophisticated methodologies to achieve high purity and yield. These techniques leverage the chemical properties of the compound to separate it from other cellular components and metabolites.

Solvent Extraction Methodologies from Fungal Cultures

The initial step in isolating this compound typically involves extracting metabolites from fungal cultures using various organic solvents. Ethyl acetate (B1210297) is frequently employed for the extraction of phenolic compounds, including this compound, from fungal biomass or culture media smolecule.comresearchgate.netmdpi.com. Other solvents such as hexane, petroleum ether, diethyl ether, chloroform, and dichloromethane (B109758) have also been utilized in the broader context of fungal metabolite extraction frontiersin.org. Advanced techniques like ultrasonic extraction can also be applied to enhance the efficiency of solvent extraction from fungal cultures nih.gov. The choice of solvent often depends on the polarity of the target compound and the matrix from which it is being extracted.

Chromatographic Separation Strategies for this compound Purification

Following solvent extraction, chromatographic techniques are essential for the purification of this compound. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the analysis and purification of natural products. It has been widely used to isolate and purify compounds like this compound from crude fungal extracts nih.govatdbio.com. Reverse-phase HPLC (RP-HPLC) is a common mode employed for such purifications mdpi.com.

Other Chromatographic Techniques: A range of other chromatographic methods can be employed, often in combination, to achieve the desired purity. These include:

Anion Exchange Chromatography (AEC) and Hydrophobic Interaction Chromatography (HIC) are utilized for separating biomolecules based on charge and hydrophobicity, respectively sigmaaldrich.com.

Ion Exchange Chromatography (IEX) separates compounds based on their net charge mdpi.comsigmaaldrich.comcytivalifesciences.com.cn.

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume or size sigmaaldrich.comcytivalifesciences.com.cn.

Centrifugal Partition Chromatography (CPC) , a liquid-liquid partition chromatography technique, offers an alternative for the separation of complex mixtures without the use of a solid stationary phase rotachrom.com.

The purification process often involves multiple sequential chromatographic steps to effectively isolate this compound from other structurally similar or co-extracted compounds, ensuring a high degree of purity for further analysis and study mdpi.comsigmaaldrich.com.

Biosynthetic Pathways of Talaroflavone

Elucidation of Talaroflavone Polyketide Biosynthesis

The core structure of this compound is assembled through a polyketide pathway, a common route for the biosynthesis of a wide array of secondary metabolites in fungi. researchgate.netnih.gov Fungal polyketides are synthesized by large, multidomain enzymes known as polyketide synthases (PKSs). nih.gov Early biosynthetic studies have provided significant insights into the formation of this complex molecule from simple acetate (B1210297) precursors. researchgate.net

To elucidate the polyketide origin of this compound, precursor incorporation studies were conducted using isotopically labeled compounds. In a key study, Talaromyces flavus cultures were fed with [1-¹³C] labeled sodium acetate. mdpi.comresearchgate.net The pattern of ¹³C enrichment in the resulting this compound molecule was then analyzed to trace the path of the acetate units. researchgate.net

This technique confirmed that the carbon skeleton of this compound is derived from acetate, consistent with a polyketide biogenesis. The advantage of administering the labeled precursor in multiple small doses was to maintain a steady concentration while avoiding potential toxicity to the fungus. researchgate.net The observed labeling pattern provided the foundational evidence for proposing a detailed biosynthetic pathway. researchgate.net

| Precursor | Producing Organism | Observation | Reference |

|---|---|---|---|

| [1-¹³C] Sodium Acetate | Talaromyces flavus | Incorporation of the ¹³C label into the this compound skeleton confirmed its polyketide origin. | researchgate.net |

Based on the results of precursor incorporation studies, a plausible biosynthetic pathway for this compound has been proposed. researchgate.net The pathway is hypothesized to begin with the formation of a heptaketide-derived biphenyl (B1667301) intermediate. researchgate.net

The key steps in the proposed pathway are as follows:

Formation of Biphenyl Intermediate : The biosynthesis is thought to initiate from a heptaketide precursor which undergoes cyclization to form a biphenyl intermediate. researchgate.net

Arene Oxide Formation : This biphenyl intermediate is then subjected to an enzymatic oxidation to form a dihydroarene oxide. The involvement of arene oxides is a well-established mechanism in the biological hydroxylation of aromatic compounds. researchgate.net

Epoxide Opening and Rearrangement : The subsequent opening of the epoxide ring, followed by hydrolysis, tautomerization, and oxidation of a benzylic alcohol, leads to a keto acid intermediate. researchgate.net

Spirocyclization : The final and most critical step is the cyclization of an anion generated alpha to the acid, which, followed by decarboxylation, forms the characteristic spirocyclic cyclopentadiene (B3395910) structure of this compound. researchgate.net

This proposed pathway accounts for the unique carbon framework of this compound and the specific bonding pattern observed between its constituent rings. researchgate.net

Genetic and Enzymatic Determinants of this compound Production

While early studies elucidated the chemical steps in this compound biosynthesis, modern genomic and molecular biology techniques have focused on identifying the underlying genetic and enzymatic machinery. Fungal secondary metabolites, including polyketides, are typically synthesized by enzymes encoded by genes clustered together in the genome, known as biosynthetic gene clusters (BGCs). kit.eduplos.org

The genomes of fungi in the genus Talaromyces are known to be rich in BGCs responsible for producing a vast array of secondary metabolites. mdpi.comresearchgate.netnih.gov Genome mining studies on various Talaromyces species have revealed numerous BGCs, many of which contain Type I polyketide synthase (T1PKS) genes, the enzymes responsible for synthesizing polyketide backbones. mdpi.comresearchgate.net

However, despite the extensive knowledge of the chemical biosynthesis of this compound and the prevalence of PKS gene clusters in Talaromyces flavus, the specific biosynthetic gene cluster responsible for this compound production has not yet been definitively identified and characterized in the scientific literature. It is hypothesized that one of the many uncharacterized PKS gene clusters within the T. flavus genome directs the synthesis of this unique spirocyclic compound. Linking a specific BGC to this compound production would require further research, such as gene knockout experiments or heterologous expression of the candidate gene cluster. plos.org

| Organism/Genus | BGC Type Investigated | Key Findings | Reference |

|---|---|---|---|

| Talaromyces sp. | Polyketide Synthase (PKS), Nonribosomal Peptide Synthetase (NRPS) | Genomes contain a high diversity of BGCs, with a large number of T1PKS and NRPS clusters, highlighting the genus's potential for producing novel compounds. | mdpi.comresearchgate.net |

| Talaromyces stipitatus | PKS (HR-PKS and NR-PKS) | A putative BGC for polyesters was identified, encoding both highly reducing and non-reducing PKS enzymes. | nih.gov |

Metabolic engineering of filamentous fungi is a powerful strategy for increasing the production of valuable secondary metabolites or for generating novel compounds. researchgate.netnih.gov These strategies often involve the manipulation of biosynthetic pathways at the genetic level. nih.govmdpi.com

To date, no specific studies focusing on the biosynthetic pathway engineering to enhance the yield of this compound have been reported. However, several general approaches commonly applied to other fungal polyketides could potentially be employed for this compound:

Overexpression of Pathway-Specific Transcription Factors: Many BGCs contain regulatory genes, such as transcription factors, that control the expression of the entire cluster. Overexpressing these regulators can lead to increased transcription of the biosynthetic genes and, consequently, higher product yields. plos.org

Promoter Engineering: Replacing the native promoters of key biosynthetic genes (like the PKS gene) with strong, constitutive promoters is another common strategy to boost production.

Increasing Precursor Supply: Enhancing the intracellular pool of the primary building block, acetyl-CoA (which is converted to malonyl-CoA), can drive more flux through the polyketide pathway and increase the final product titer. mdpi.com

The application of these metabolic engineering techniques to this compound biosynthesis is contingent on the prior identification and characterization of its specific BGC.

Synthetic Approaches to Talaroflavone and Its Analogues

Total Synthesis Strategies for Talaroflavone

Information regarding the total synthesis of this compound, including specific retrosynthetic analyses and key reaction methodologies, was not found in the executed searches.

Retrosynthetic Analysis of the this compound Scaffold

Specific retrosynthetic analyses detailing the strategic disconnection of the this compound scaffold into simpler precursors were not identified in the provided search results. General principles of retrosynthetic analysis involve breaking down a target molecule into simpler, commercially available starting materials through a series of "transforms" that represent known synthetic reactions youtube.comyoutube.comyoutube.comyoutube.com.

Key Organic Reaction Methodologies Employed in this compound Synthesis

The executed searches did not yield specific details on the key organic reaction methodologies employed in the total synthesis of this compound. While related compounds, such as Alternariol, have had their total syntheses reported utilizing methodologies like Suzuki coupling researchgate.net, these specific reactions have not been explicitly linked to this compound in the retrieved literature.

Chemical Modification and Derivatization of this compound

The available search results did not provide specific information on the chemical modification or derivatization of this compound.

Site-Specific Functionalization and Derivatization Reactions of this compound

No published methods for the site-specific functionalization or derivatization of this compound were identified in the executed searches. General discussions on derivatization techniques often focus on enhancing analytical detectability or improving chromatographic performance for various classes of compounds nih.govjfda-online.comresearchgate.netmdpi.com.

Development of Novel and Sustainable Synthetic Routes for this compound

The executed searches did not reveal any published novel or sustainable synthetic routes specifically developed for this compound. General advancements in green chemistry and sustainable synthesis methodologies were identified, focusing on areas such as biocatalysis, solvent reduction, and efficient reaction design beilstein-journals.orgescholarship.orggesundheitsindustrie-bw.descientificupdate.comchemanager-online.comlsu.eduresearchgate.netresearchgate.net. However, these were not applied to this compound in the retrieved literature.

Compound List:

this compound

Alternariol

Deoxythis compound

Alternariol 9-methyl ether

Dehydroaltenuene A

Dihydroaltenuene B

Talarolide A

Talaromyces flavus

Alternaria alternata

Flavones

Sulforaphane

Isothiocyanates

In Vitro Biological Activities and Mechanistic Studies of Talaroflavone

Antimicrobial Activities of Talaroflavone

This compound has been evaluated for its ability to inhibit the growth of various pathogenic microorganisms. Research in this area has explored its efficacy against both bacteria and fungi, and sought to understand the underlying mechanisms of its antimicrobial action.

Studies investigating the antibacterial properties of this compound have indicated its potential to inhibit bacterial growth. As part of a broader study on polyketides from a deep-sea-derived fungus, this compound was among a group of compounds that exhibited broad-spectrum antibacterial activities against several human and aquatic pathogens. The minimum inhibitory concentration (MIC) for this group of compounds was reported to be in the range of 0.5–64 μg/mL. However, specific MIC values for this compound against a comprehensive panel of bacterial strains are not detailed in the currently available literature.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Data Not Available | Data Not Available |

The antifungal potential of this compound has also been a subject of interest. While it has been isolated from fungal sources, suggesting a role in microbial interactions, detailed studies quantifying its antifungal efficacy are limited. Research has confirmed its isolation from various fungi, but specific data from cellular models, such as MIC values against a range of pathogenic fungi, are not extensively reported in the scientific literature.

| Fungal Strain | MIC (μg/mL) |

|---|---|

| Data Not Available | Data Not Available |

The precise cellular and molecular mechanisms through which this compound exerts its antimicrobial effects have not yet been fully elucidated. General studies on flavonoids suggest that their antimicrobial actions can involve various mechanisms, including the disruption of microbial cell membranes, inhibition of nucleic acid synthesis, and interference with metabolic pathways. However, specific research detailing the mechanistic pathways of this compound's antimicrobial activity is not currently available.

Cytotoxic and Antiproliferative Effects of this compound in Cellular Models

In addition to its antimicrobial properties, this compound has been investigated for its potential to inhibit the growth of cancer cells. These in vitro studies have focused on assessing its impact on cell viability and exploring the molecular pathways involved in its antiproliferative effects.

Research has demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. In a study on polyketides from the deep-sea-derived fungus Talaromyces indigoticus, this compound was found to exhibit antiproliferative effects against human glioblastoma (SF-268) cells, with a reported half-maximal inhibitory concentration (IC50) value of 16.44 μM. Another study mentioned this compound as an inhibitor of eukaryotic DNA polymerases β and κ, with IC50 values of 16.3 μM and 86.5 μM, respectively, which could contribute to its growth-inhibitory effects.

| Cell Line | IC50 (μM) |

|---|---|

| SF-268 (Human Glioblastoma) | 16.44 |

The specific molecular mechanisms by which this compound induces its cytotoxic and antiproliferative effects, particularly its role in programmed cell death pathways such as apoptosis, are not yet well-defined in the scientific literature. While the inhibition of DNA polymerases suggests a potential mechanism for halting cell proliferation, further research is needed to understand its detailed interactions with cellular components and its influence on the complex signaling cascades that regulate apoptosis and other forms of programmed cell death.

Following a comprehensive search of available scientific literature, no specific data or research findings pertaining to the chemical compound "this compound" could be located. The subsequent sections on its enzyme inhibitory activities and antioxidant properties, as outlined in the prompt, cannot be completed due to the absence of published studies on this particular flavonoid.

Therefore, the requested detailed analysis, including data tables and research findings for this compound's interaction with glycosidases, its enzyme kinetics, radical scavenging potential, and its role in cellular oxidative stress, cannot be provided.

General information on the methodologies mentioned, such as α-glucosidase inhibition assays, kinetic studies, and antioxidant assays (DPPH, ABTS), is available for other flavonoids, but there is no specific information linking these activities to a compound named this compound.

Structure Activity Relationship Sar Studies of Talaroflavone and Its Derivatives

Correlating Specific Structural Motifs of Talaroflavone with Biological Activities

No specific information available.

Impact of Chemical Modifications on this compound's Activity Profile

No specific information available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

No specific information available.

Molecular Docking and Computational Approaches in this compound SAR Elucidation

No specific information available.

Compound Names

Advanced Analytical Methodologies for Talaroflavone

Chromatographic Techniques for Talaroflavone Quantification and Purity Assessment

Chromatographic methods are essential for separating this compound from other metabolites and for determining its concentration and purity. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS) are the most powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC) Methods for this compound

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the quantification and purity assessment of flavonoid compounds. For flavonoids similar to this compound, reversed-phase HPLC is the most common approach. This technique separates compounds based on their polarity.

While the primary literature on the isolation of this compound focuses on structural elucidation rather than validated quantitative methods, a typical HPLC method for its analysis would be developed based on established principles for flavonoids. Such a method would require careful optimization of several parameters to achieve good resolution, peak shape, and sensitivity.

Key components of an HPLC method for this compound would include:

Stationary Phase: A C18 or C8 column is typically chosen for flavonoid separation, offering a nonpolar stationary phase that effectively retains the compounds.

Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous solvent (commonly water with an acidifier like formic acid or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). The gradient would be programmed to increase the proportion of the organic solvent over time to elute compounds of increasing non-polarity.

Detection: A Diode Array Detector (DAD) or UV detector would be used for detection. Flavonoids possess strong UV absorbance, and the detector would be set at the compound's maximum absorbance wavelength (λmax) for optimal sensitivity.

The validation of such a method, according to International Council for Harmonisation (ICH) guidelines, would be necessary to ensure its accuracy, precision, linearity, and robustness for routine quality control. nih.gov

Interactive Table: Typical Parameters for HPLC Method Development for Flavonoids

| Parameter | Typical Selection | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component; acidifier improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Organic modifier; elutes the compound from the column. |

| Elution Mode | Gradient | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.8 - 1.2 mL/min | Optimized for best separation efficiency and analysis time. |

| Column Temp. | 25 - 40 °C | Affects viscosity and selectivity; maintained for reproducibility. |

| Injection Vol. | 5 - 20 µL | Volume of sample introduced into the system. |

| Detector | DAD or UV-Vis | Monitors the eluent for UV-absorbing compounds like this compound. |

| Detection λ | ~254 nm, ~350 nm | Wavelengths are chosen based on the UV-Vis spectrum of the target analyte. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications for this compound Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. researchgate.netaloki.hu This hyphenated technique is invaluable for profiling this compound in complex biological extracts, such as from Talaromyces flavus cultures. cdnsciencepub.comresearchgate.net LC-MS enables both the detection of trace amounts of the compound and the simultaneous identification of related metabolites. nih.gov

In a typical LC-MS workflow for this compound profiling, the compound would first be separated from the matrix on an HPLC column as described above. The eluent from the column is then directed into the ion source of the mass spectrometer (e.g., Electrospray Ionization - ESI), where the molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection.

LC-MS is particularly powerful when used in tandem (LC-MS/MS). In this setup, the molecular ion of this compound can be selected and fragmented to produce a characteristic pattern of product ions, which serves as a highly specific fingerprint for unambiguous identification, even in the presence of co-eluting impurities. researchgate.net While specific LC-MS profiling studies for this compound are not detailed in its discovery literature, the technique remains the gold standard for metabolite profiling in natural product research. nih.gov

Spectroscopic Characterization of this compound

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy was used to fully elucidate its unique chemical architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds. Through 1D (¹H and ¹³C) and 2D NMR experiments, the carbon skeleton and the precise placement of protons and functional groups on this compound were determined. The structural elucidation was based on the analysis of chemical shifts (δ), coupling constants (J), and correlation signals.

The ¹H NMR spectrum provides information about the number and chemical environment of hydrogen atoms in the molecule. For this compound, signals corresponding to aromatic protons, methoxy (B1213986) groups, and a methyl group were identified. The ¹³C NMR spectrum reveals the number and type of carbon atoms, including quaternary carbons.

The complete ¹H and ¹³C NMR spectral data for this compound, as reported in its discovery, are detailed below.

Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |

| 2 | 162.7 | - |

| 3 | 107.4 | 6.70 (s) |

| 4 | 182.4 | - |

| 4a | 122.9 | - |

| 5 | 125.7 | 7.78 (d, 8.8) |

| 6 | 148.6 | - |

| 7 | 129.5 | - |

| 8 | 122.3 | - |

| 8a | 155.0 | - |

| 1' | 126.9 | - |

| 2', 6' | 128.0 | 7.42 (d, 8.8) |

| 3', 5' | 113.6 | 6.99 (d, 8.8) |

| 4' | 161.2 | - |

| 6-OCH₃ | 61.2 | 3.96 (s) |

| 8-CH₃ | 9.0 | 2.23 (s) |

| 4'-OCH₃ | 55.4 | 3.88 (s) |

Data sourced from Ayer & Racok (1990).

Mass Spectrometry (MS) for this compound Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

For this compound, high-resolution electron impact mass spectrometry (HREIMS) was used to establish its molecular formula as C₂₄H₁₈O₄. The analysis involves measuring the precise mass-to-charge ratio (m/z) of the molecular ion (M⁺).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion fragments in a reproducible manner, and these fragments correspond to stable substructures of the parent molecule. The key fragment ions observed for this compound helped confirm the proposed flavone (B191248) structure.

Interactive Table: High-Resolution Mass Spectrometry Data for this compound

| Ion / Fragment | Calculated m/z for Formula | Observed m/z | Assignment |

| M⁺ | 370.1205 | 370.1205 | Molecular Ion |

| [M - CH₃]⁺ | 355.0970 | 355.0971 | Loss of a methyl radical |

| [M - CO]⁺ | 342.1256 | 342.1251 | Loss of carbon monoxide |

Data sourced from Ayer & Racok (1990).

Ultraviolet-Visible (UV-Vis) Spectroscopy for this compound Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. It is a simple and rapid technique often used for the quantification of compounds with chromophores, such as flavonoids. Flavonoids exhibit characteristic absorption spectra due to their conjugated aromatic systems.

The UV spectrum of this compound was recorded in methanol and showed distinct absorption maxima (λmax), which are characteristic of its flavone structure. These maxima correspond to specific electron transitions within the molecule and can be used for quantitative analysis based on the Beer-Lambert law.

Interactive Table: UV-Vis Absorption Maxima for this compound

| Solvent | λmax (nm) |

| Methanol | 258 |

| Methanol | 345 |

Data sourced from Ayer & Racok (1990).

Derivatization Strategies for Enhanced Analytical Detection of this compound

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. In the analysis of flavonoids like this compound, derivatization is often employed to improve volatility, increase thermal stability, and enhance detection sensitivity, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. The primary functional groups in this compound that are targeted for derivatization are its hydroxyl (-OH) groups.

Several derivatization strategies are commonly applied to flavonoids and are applicable to this compound for enhanced analytical detection. These primarily include silylation, acetylation, and methylation.

Silylation

Silylation is one of the most common derivatization techniques for flavonoids. nih.govnih.govresearchgate.net This process involves the replacement of the active hydrogen in the hydroxyl groups of this compound with a trimethylsilyl (B98337) (TMS) group. mdpi.com This transformation reduces the polarity of the molecule and increases its volatility and thermal stability, making it more amenable to GC analysis. nih.govnih.govresearchgate.netresearchgate.net

Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govnih.govkaznu.kz The resulting trimethylsilyl derivatives of this compound are more volatile and can be readily analyzed by GC-MS, often with improved peak shape and sensitivity. nih.gov For instance, studies on other flavonoids have shown that silylation with reagents like BSTFA in combination with trimethylchlorosilane (TMCS) significantly improves resolution and sensitivity in GC-MS analysis of biological fluids. nih.gov

Acetylation

Acetylation is another effective derivatization strategy for flavonoids, involving the introduction of an acetyl group to the hydroxyl moieties of this compound. This process also serves to decrease the polarity and increase the volatility of the compound. Acetylated derivatives can exhibit enhanced stability and improved chromatographic behavior. mdpi.com

The impact of acetylation on the bioactivity and analytical properties of flavonoids has been a subject of research. mdpi.com While the primary goal for analytical purposes is to improve chromatographic characteristics, the formation of acetylated derivatives can also be useful for structural elucidation.

Methylation

Methylation involves the addition of a methyl group to the hydroxyl groups of this compound. This derivatization reduces hydrogen bonding, thereby increasing the volatility of the compound for GC analysis. researchgate.net Reagents such as dimethyl sulfate (B86663) can be used for methylation. nih.gov The resulting methylated this compound derivative would be more stable at the high temperatures used in GC injectors and columns. This method has been shown to provide good separation of flavonoids in plant extracts. nih.govresearchgate.net

The following table summarizes the common derivatization strategies applicable to this compound for enhanced analytical detection:

| Derivatization Strategy | Reagent(s) | Target Functional Group | Purpose | Analytical Enhancement |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), Trimethylchlorosilane (TMCS) | Hydroxyl (-OH) | Increase volatility and thermal stability, Reduce polarity | Improved peak shape, resolution, and sensitivity in GC-MS |

| Acetylation | Acetic anhydride, Acetyl chloride | Hydroxyl (-OH) | Decrease polarity, Increase volatility | Enhanced chromatographic behavior and stability |

| Methylation | Dimethyl sulfate, Diazomethane | Hydroxyl (-OH) | Reduce hydrogen bonding, Increase volatility | Improved separation and thermal stability for GC analysis |

Comparative Studies of Talaroflavone with Other Flavonoids and Natural Products

Structural Analogues and Related Polyketides of Talaroflavone

This compound was first isolated from the soil fungus Talaromyces flavus. This process also yielded a direct structural analogue, deoxythis compound , which shares the core spirocyclic ring system but differs in hydroxylation.

Beyond this direct analogue, T. flavus produces a suite of other polyketide-derived secondary metabolites. While not direct structural analogues, these co-existing compounds are biosynthetically related and provide insight into the metabolic capabilities of the source organism. These related polyketides include:

Chromones : Such as 7-hydroxy-2,5-dimethylchromone.

Phthalides : Including 4,6-dihydroxy-5-methylphthalide and methyl 4-carboxy-5-hydroxyphthalaldehydate.

Higher-order polyketides : A group that includes altenusin (B1665734), dehydroaltenusin (B1670195), and desmethyldehydroaltenusin.

These compounds, all originating from polyketide pathways, represent variations in chain length, cyclization patterns, and post-synthesis modifications orchestrated by the fungus's enzymatic machinery.

Comparative Biological Activity Profiling of this compound

Direct comparative studies detailing the antimicrobial or cytotoxic potency of this compound are not extensively available in the reviewed scientific literature. However, a comparative profile can be inferred by examining the activities of polyketides co-isolated from Talaromyces flavus, which provides a baseline for the bioactivity of metabolites from this organism.

While specific antimicrobial data for this compound is lacking, its co-metabolite, altenusin , has demonstrated significant antifungal properties. A comparative analysis highlights its potency against the pathogenic fungus Paracoccidioides brasiliensis.

Table 1: Antimicrobial Potency of Altenusin vs. Standard Antifungal Agents

| Compound | Organism | MIC Range (µg/mL) | Reference Compound | Reference MIC (µg/mL) |

|---|---|---|---|---|

| Altenusin | Paracoccidioides brasiliensis | 1.9 - 31.2 | Amphotericin B | 0.031 - 0.12 |

| Altenusin | Schizosaccharomyces pombe | 62.5 | - | - |

Data sourced from scientific literature elsevier.esnih.gov.

As shown, while not as potent as the frontline antifungal Amphotericin B, altenusin exhibits strong inhibitory activity against P. brasiliensis, with MIC values as low as 1.9 µg/mL for the most susceptible strains elsevier.esnih.gov. This suggests that polyketides from T. flavus can possess significant antimicrobial activity.

Table 2: Cytotoxic Efficacy of Dehydroaltenusin

| Compound | Assay / Cell Line | IC50 / LD50 Value | Mechanism |

|---|---|---|---|

| Dehydroaltenusin | DNA Polymerase α Inhibition | IC50: 0.5 µM | Enzyme Inhibition |

| Dehydroaltenusin | Human Cancer Cells (e.g., HeLa) | LD50: 38.0 - 44.4 µM | Inhibition of Proliferation |

Data sourced from scientific studies nih.gov.

The potent and specific inhibition of DNA polymerase α by dehydroaltenusin (IC50 of 0.5 µM) marks it as a compound of interest for anticancer research nih.gov. This finding underscores the potential for other polyketides from the same source, including this compound, to possess valuable cytotoxic properties.

The mechanisms of action for this compound remain unelucidated. However, comparisons can be drawn from its related polyketides and the broader class of flavonoids.

Mechanistic Insights from Related Polyketides : Dehydroaltenusin's specific targeting of DNA polymerase α provides a clear mechanism: inhibition of DNA replication, which disproportionately affects rapidly dividing cancer cells nih.gov. Altenusin's antifungal activity is suggested to involve disruption of the fungal cell wall, as its inhibitory effects are mitigated in the presence of an osmotic stabilizer like sorbitol elsevier.esnih.gov. This points toward a mechanism distinct from many common antifungals that target the cell membrane.

Potential Flavonoid-like Mechanisms : Although this compound is a fungal polyketide, its "flavone" name invites comparison to plant flavonoids. Flavonoids exert their biological effects through various mechanisms, including antioxidant activity (scavenging free radicals), inhibition of key cellular enzymes (e.g., kinases, topoisomerases), and modulation of signaling pathways like NF-κB. It is plausible that this compound could share some of these broader mechanistic features, though its unique spirocyclic structure may confer novel biological targets.

Biosynthetic Parallels and Divergences of this compound within Flavonoid and Polyketide Families

The biosynthesis of this compound presents a key area of divergence from typical flavonoids and shares parallels with other fungal polyketides.

Divergence from Flavonoid Biosynthesis : Canonical flavonoids in plants are products of the phenylpropanoid pathway, which starts with the amino acid phenylalanine. This pathway leads to a C6-C3-C6 backbone assembled by chalcone (B49325) synthase, a type III polyketide synthase (PKS) researchgate.netbris.ac.uk. This compound, being of fungal origin, is not derived from this pathway.

Parallels with Fungal Polyketide Biosynthesis : this compound is a polyketide, synthesized by a large, multi-domain Type I iterative polyketide synthase (PKS) researchgate.net. Fungi, including those of the genus Talaromyces, are known to possess a remarkable diversity of PKS genes, often organized in biosynthetic gene clusters (BGCs) alongside genes for tailoring enzymes (e.g., oxidases, transferases) nih.govnih.govresearchgate.net. These enzymes modify the initial polyketide chain to create vast structural diversity. The biosynthesis of this compound's unique spirocyclic core is a testament to the complex, programmed cyclization reactions catalyzed by specialized fungal enzymes, a hallmark of fungal polyketide synthesis mdpi.com. The formation of such spiro-rings involves precise enzymatic control over epoxidation and subsequent cyclization events, representing a fascinating parallel to the biosynthesis of other complex fungal meroterpenoids and polyketides mdpi.com.

Research Gaps and Future Directions in Talaroflavone Research

Unexplored Biosynthetic Pathways and Enzymatic Mechanisms of Talaroflavone

The complete biosynthetic pathway of this compound, a polyketide metabolite, remains largely uncharacterized, presenting a significant knowledge gap in the understanding of its natural production. While it is broadly understood that flavonoids are synthesized via the phenylpropanoid and polyketide pathways, the specific enzymatic machinery and genetic blueprint responsible for this compound's construction have not been elucidated. nih.gov Research into the producing fungus, Talaromyces, has identified biosynthetic gene clusters (BGCs) for other secondary metabolites, such as polyesters, which involve polyketide synthases (PKSs). researchgate.netnih.govnih.gov However, the specific BGC governing this compound synthesis is yet to be identified and characterized.

A primary area for future investigation is the identification and functional analysis of the key enzymes involved. It is hypothesized that a Type III polyketide synthase, likely a chalcone (B49325) synthase (CHS), initiates the process. wikipedia.orgebi.ac.uknih.gov CHS enzymes catalyze the condensation of a starter molecule, such as 4-coumaroyl-CoA, with several molecules of malonyl-CoA to form a chalcone scaffold, which is the precursor to all flavonoids. nih.govtaylorandfrancis.commdpi.com Subsequent enzymatic steps, likely involving chalcone isomerase (CHI) to form a flavanone, and then a flavone (B191248) synthase (FNS) to create the flavone backbone, are critical but remain unconfirmed for this compound. nih.govmdpi.com

Modern genome mining techniques offer a promising avenue for identifying the this compound BGC within the genome of its producing organism. researchgate.netnih.govfrontiersin.org By searching for sequences homologous to known PKS and other flavonoid biosynthesis genes, researchers can pinpoint the putative gene cluster. Once identified, heterologous expression of the BGC in a host organism like Escherichia coli or Saccharomyces cerevisiae could confirm its role in this compound production and allow for the detailed characterization of each enzyme's function. frontiersin.org Elucidating these specific enzymatic mechanisms will not only fill a fundamental gap in knowledge but also provide the molecular tools needed for biosynthetic engineering and the production of novel derivatives.

Key research questions that remain unanswered include:

What is the specific starter unit utilized by the PKS in this compound biosynthesis?

What are the precise structures of the polyketide intermediates?

Which specific tailoring enzymes (e.g., isomerases, oxidoreductases, methyltransferases) are responsible for converting the initial polyketide scaffold into the final this compound structure?

How is the expression of the this compound BGC regulated within the native organism?

Answering these questions will require a combination of genomic analysis, gene knockout studies, protein expression and purification, and in vitro enzymatic assays.

Comprehensive Molecular Target Identification and Intracellular Pathway Delineation for this compound

While this compound has been noted for its biological activities, a comprehensive understanding of its molecular targets and the intracellular signaling pathways it modulates is currently lacking. Identifying the specific proteins, enzymes, or receptors that this compound directly interacts with is a critical research gap. This knowledge is fundamental to deciphering its mechanism of action and understanding the full spectrum of its cellular effects. Current research has not yet pinpointed these direct binding partners, leaving a significant void in the pharmacological profile of the compound.

Future research should focus on employing advanced proteomics and chemical biology techniques to identify these molecular targets. Methods such as affinity chromatography-mass spectrometry, where a this compound-linked probe is used to "pull down" its binding partners from cell lysates, could be highly effective. Additionally, activity-based protein profiling (ABPP) and thermal shift assays can provide insights into direct target engagement and stabilization.

Once primary targets are identified, the subsequent delineation of the intracellular pathways affected by this interaction is the next logical step. It is crucial to investigate how this compound binding to its target(s) translates into a downstream cellular response. This involves mapping the cascade of signaling events, including the activation or inhibition of kinases, phosphatases, transcription factors, and other signaling molecules. Techniques such as phosphoproteomics, transcriptomics (RNA-seq), and targeted gene expression analysis will be instrumental in constructing a comprehensive map of the pathways perturbed by this compound. Understanding these connections is essential for predicting the compound's physiological effects and potential therapeutic applications.

Development of Sustainable Production Methods for this compound

The current methods for obtaining this compound rely on its extraction from its natural fungal source. This approach often suffers from low yields and can be subject to variability based on culture conditions, making it an unsustainable method for producing larger quantities required for extensive research and potential future applications. A significant research gap exists in the development of robust, scalable, and sustainable production platforms for this compound.

Metabolic engineering and synthetic biology present a promising solution to this challenge. A key future direction is the heterologous expression of the this compound biosynthetic gene cluster (once identified) in a microbial chassis. frontiersin.org Workhorse organisms such as Escherichia coli or the yeast Saccharomyces cerevisiae are ideal candidates due to their fast growth rates, well-characterized genetics, and established fermentation processes. frontiersin.orgnih.gov Engineering these microbes to produce this compound would involve transferring the necessary biosynthetic genes and optimizing metabolic flux towards the precursor molecules, namely malonyl-CoA and a suitable starter unit. nih.gov

Further research will be required to optimize these microbial factories for high-titer production. This includes strategies such as:

Enzyme Engineering: Modifying the biosynthetic enzymes, particularly the initial chalcone synthase, to improve catalytic efficiency (kcat/Km) and substrate specificity. nih.govnih.gov

Pathway Optimization: Balancing the expression levels of the biosynthetic genes to avoid the accumulation of toxic intermediates and to ensure a smooth flow through the pathway.

Host Strain Engineering: Modifying the host's central metabolism to increase the intracellular pools of essential precursors.

Successfully developing a microbial fermentation process would provide a consistent, scalable, and environmentally friendly source of this compound, overcoming the limitations of natural extraction and paving the way for advanced preclinical and clinical studies.

Exploration of Novel Biological Activities and Therapeutic Potential of this compound

The full spectrum of this compound's biological activities and its therapeutic potential remains largely unexplored. While initial studies may have hinted at certain effects, there is a pressing need for broad-based, systematic screening to uncover novel bioactivities. The structural similarity of this compound to other flavonoids, a class of compounds known for a wide array of pharmacological effects, suggests that it may possess significant, yet undiscovered, therapeutic properties. mdpi.com

Future research should prioritize high-throughput screening of this compound against diverse biological targets and disease models. This includes, but is not limited to:

Antimicrobial Activity: Testing against a broad panel of pathogenic bacteria and fungi, including multidrug-resistant strains.

Antiviral Activity: Screening against a range of viruses to identify potential inhibitory effects on viral entry, replication, or other life cycle stages.

Anticancer Activity: Evaluating its cytotoxicity against various cancer cell lines and its potential to inhibit key cancer-related processes like proliferation, angiogenesis, and metastasis.

Anti-inflammatory and Immunomodulatory Effects: Investigating its impact on inflammatory pathways, cytokine production, and immune cell function.

Neuroprotective Properties: Assessing its ability to protect neurons from oxidative stress, excitotoxicity, and other forms of damage relevant to neurodegenerative diseases.

Uncovering novel activities will open up new avenues for therapeutic development. For any promising activity identified, subsequent studies will need to focus on validating the effect in relevant preclinical models (e.g., animal models of disease) and elucidating the underlying mechanism of action. This systematic exploration is essential to unlock the full therapeutic potential of this compound and to identify its most promising clinical applications.

Advanced Computational Modeling for this compound Research

The application of advanced computational modeling to this compound research is a significant untapped opportunity. Currently, there is a lack of in silico studies focused on this specific molecule. Computational approaches can accelerate research by predicting biological activities, identifying potential molecular targets, and guiding experimental design, thereby saving time and resources.

A key area for future work is the use of molecular docking and simulation to predict the binding of this compound to a wide range of protein targets. By creating virtual libraries of known protein structures, researchers can screen for proteins that this compound is likely to bind to with high affinity. This can help prioritize experimental validation of molecular targets. For promising protein-talaroflavone complexes, molecular dynamics simulations can be employed to study the stability of the interaction and the specific conformational changes induced by binding, providing deeper insight into the mechanism of action at an atomic level.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) modeling can be applied to this compound and its potential derivatives. By correlating structural features with biological activity, QSAR models can be developed to predict the activity of novel, un-synthesized analogues. This would be invaluable for guiding the rational design of more potent and selective derivatives of this compound. Integrating these computational approaches into the research workflow will provide a powerful predictive framework to complement and guide laboratory-based investigations.

Integration of Multi-Omics Approaches in this compound Studies

A holistic understanding of the cellular impact of this compound is currently missing. Most studies tend to focus on a single endpoint or pathway, which fails to capture the complexity of a compound's interaction with a biological system. The integration of multi-omics approaches represents a powerful and necessary future direction to fill this research gap. By simultaneously analyzing different layers of biological information, researchers can build a comprehensive, system-level view of this compound's effects.

Future studies should be designed to integrate data from several omics platforms. A typical workflow would involve treating a relevant cell model or organism with this compound and then performing a suite of analyses:

Transcriptomics (RNA-seq): To identify all genes whose expression is either up- or down-regulated by the compound.

Proteomics: To measure changes in the abundance of thousands of proteins, revealing post-transcriptional effects.

Metabolomics: To analyze shifts in the cellular metabolome, providing a functional readout of the physiological state.

Phosphoproteomics: To map the specific changes in protein phosphorylation, offering a direct view of the signaling pathways being modulated.

The true power of this approach lies in the bioinformatic integration of these datasets. By correlating changes across the different omics layers, researchers can construct detailed network models of this compound's mechanism of action. For example, an observed change in the transcription of a metabolic enzyme (transcriptomics) can be linked to a change in its protein level (proteomics) and a subsequent shift in the concentration of its metabolic product (metabolomics). This systems-level perspective is crucial for identifying novel mechanisms, predicting off-target effects, and discovering new therapeutic applications for this compound.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and purifying Talaroflavone from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Purity validation requires spectroscopic methods (NMR, MS) and comparison with reference data .

- Key Data :

| Parameter | Method | Reference Value (this compound) |

|---|---|---|

| Molecular Formula | High-resolution MS | C₁₄H₁₂O₆ |

| UV-Vis λ_max (nm) | UV Spectroscopy | 265, 330 |

Q. How is this compound structurally characterized, and what spectroscopic techniques are essential?

- Methodological Answer : Use a combination of ¹H/¹³C NMR, 2D-COSY, HMBC, and HSQC for elucidation. Compare spectral data with structurally similar flavones (e.g., quercetin derivatives) to resolve ambiguities in substituent positioning .

Q. What in vitro assays are commonly used to evaluate this compound’s bioactivity?

- Methodological Answer : Standard assays include:

- Antioxidant Activity : DPPH/ABTS radical scavenging assays, with IC₅₀ values normalized to ascorbic acid.

- Enzyme Inhibition : Spectrophotometric assays for α-glucosidase or COX-2 inhibition, requiring controls for solvent interference .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacokinetics (e.g., bioavailability) be reconciled across studies?

- Methodological Answer : Variability arises from differences in assay conditions (e.g., Caco-2 cell models vs. in vivo studies). Standardize protocols for solubility testing (e.g., shake-flask method) and use LC-MS/MS for plasma quantification to improve cross-study comparability .

Q. What strategies resolve discrepancies in this compound’s reported mechanisms of action (e.g., antioxidant vs. pro-oxidant effects)?

- Methodological Answer : Context-dependent effects may stem from concentration thresholds or redox environments. Design dose-response experiments with ROS-sensitive probes (e.g., DCFH-DA) under controlled oxygen levels. Validate via siRNA knockdown of target pathways (e.g., Nrf2/Keap1) .

Q. How can computational methods enhance the understanding of this compound’s structure-activity relationships?

- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like EGFR or TNF-α. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound in multi-omics studies?

- Methodological Answer : Use multivariate analysis (PCA, PLS-DA) for metabolomics data. For transcriptomics, apply Benjamini-Hochberg correction to reduce false discovery rates. Replicate experiments ≥3 times to ensure robustness .

Q. How should researchers address batch-to-batch variability in this compound samples sourced from different labs?

- Methodological Answer : Implement QC protocols:

- Chemical Standardization : HPLC purity ≥95% with batch-specific chromatograms.

- Biological Consistency : Include a reference sample in all bioassays (e.g., IC₅₀ of a known inhibitor) .

Data Presentation Guidelines

Q. What are the best practices for presenting this compound’s spectral data in publications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.